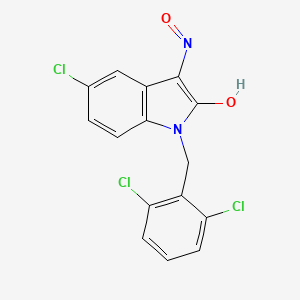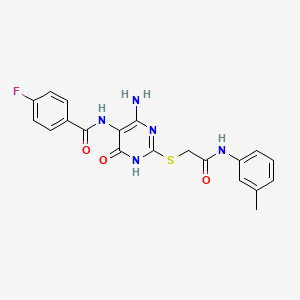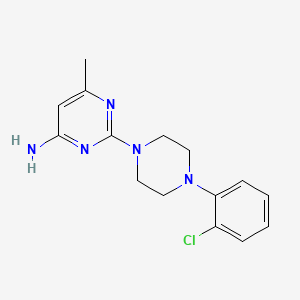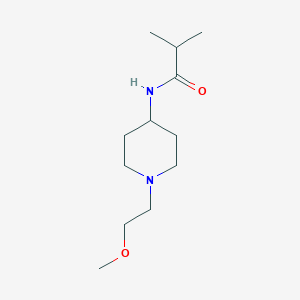
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a useful research compound. Its molecular formula is C15H9Cl3N2O2 and its molecular weight is 355.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DAAO Inhibition and Analgesic Effects
Research demonstrates that derivatives similar to 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime have been synthesized and evaluated for their potential as d-amino acid oxidase (DAAO) inhibitors. A study highlighted that 5-azaquinoxaline-2,3-dione derivatives, particularly 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, exhibited potent inhibitory activities in vitro. This suggests that these compounds, including structures similar to this compound, could significantly enhance binding affinity through relevant hydrogen bond interactions. The analgesic effects of such compounds were confirmed in rodent models, pointing to their potential for treating chronic pain and morphine analgesic tolerance, hinting at a possible area of application for the compound (Xie et al., 2016).
Anti-Inflammatory Potential
Another study explored the anti-inflammatory potential of 5-benzilidene thiazolidinones, notably focusing on a compound from this series in pre-clinical studies. The research showed that these compounds inhibited cyclooxygenase activity and demonstrated significant anti-inflammatory effects in in vivo models, which might suggest a similar potential for this compound in the realm of anti-inflammatory drug development (Uchôa et al., 2009).
Glycogen Synthase Kinase-3 Inhibition
Research into the inhibition of Glycogen synthase kinase (GSK)-3, a kinase involved in the modulation of inflammatory cytokines, has shown that compounds like 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) can prevent lung inflammation and subsequent fibrosis when used in mouse models. This suggests a potential therapeutic application for compounds like this compound in the treatment of diseases characterized by inflammatory and fibrotic changes (Gurrieri et al., 2010).
生化学分析
Biochemical Properties
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, modulating their activity. For instance, it has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The compound’s interaction with biomolecules often involves binding to active sites, leading to inhibition or activation of enzymatic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions . This inhibition can lead to changes in gene expression, particularly those genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth. At higher doses, toxic effects may be observed, including damage to normal tissues and organs . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its efficacy by ensuring it reaches its intended targets within the cell .
特性
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c16-8-4-5-13-9(6-8)14(19-22)15(21)20(13)7-10-11(17)2-1-3-12(10)18/h1-6,21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEJBNFFPLMBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)

![2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B2576492.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)

![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)
![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2576505.png)


![1-(azepan-1-yl)-3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B2576508.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)
![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)
